Tert-butyl 4-bromo-3-iodophenylcarbamate
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Overview
Description
Tert-butyl 4-bromo-3-iodophenylcarbamate is a chemical compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.03489 g/mol . It is known for its unique structure, which includes both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been used for the synthesis of various derivatives with potential applications as anti-hiv agents , and for the modification of 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives to generate improved CK2 inhibitors .
Mode of Action
It’s known that bromine and iodine atoms in organic compounds can participate in various reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been involved in the synthesis of n-boc-aminoalkoxyphenyl derivatives, a precursor to pharmacophore elements for the treatment of glaucoma .
Result of Action
Similar compounds have shown potential application as anti-hiv agents and improved CK2 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-iodophenylcarbamate typically involves the reaction of 4-bromo-3-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-iodophenylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcarbamates, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
Tert-butyl 4-bromo-3-iodophenylcarbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromophenylcarbamate: Lacks the iodine atom, making it less versatile in certain synthetic applications.
Tert-butyl 4-iodophenylcarbamate: Lacks the bromine atom, which can affect its reactivity and binding properties.
Tert-butyl 4-chloro-3-iodophenylcarbamate: Substitutes bromine with chlorine, leading to different chemical properties and reactivity.
Uniqueness
Tert-butyl 4-bromo-3-iodophenylcarbamate is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation provides distinct reactivity and binding characteristics, making it a valuable compound in various chemical and biological applications .
Biological Activity
Tert-butyl 4-bromo-3-iodophenylcarbamate (CAS: 1225389-44-5) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C₁₁H₁₃BrINO₂
- Molar Mass : 398.03 g/mol
- Structural Features : The compound features a tert-butyl group, bromine, and iodine substituents on the phenyl ring, which contribute to its unique reactivity and properties.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate halogenated phenols with carbamate precursors. The specific pathways can influence the yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines such as Colo320. The mechanism appears to involve the modulation of cellular pathways that regulate cell survival and death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although more extensive studies are needed to quantify its efficacy and determine the mechanisms involved.
The biological activity of this compound is thought to be influenced by its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and iodine) can enhance its binding affinity to enzymes or receptors involved in critical biological processes.
Case Studies and Research Findings
- Antiproliferative Effects : In a study examining various derivatives, this compound was noted for its potent antiproliferative effects on cancer cells, with IC50 values indicating effective inhibition at low concentrations .
- Cholinesterase Inhibition : Research into similar carbamates has revealed their potential as cholinesterase inhibitors, which could provide insights into the neuroprotective effects of this compound .
- Cell Cycle Analysis : Experiments assessing the impact of this compound on cell cycle distribution showed significant alterations in cell viability and mitochondrial membrane potential, suggesting a role in modulating apoptotic pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl (3-bromo-5-iodophenyl)carbamate | Similar carbamate structure with different halogen positions | Potentially different reactivity due to position |
Tert-butyl (2-bromo-4-fluoro-6-iodophenyl)carbamate | Contains fluorine instead of iodine | Fluorine's electronegativity may alter properties |
Tert-butyl N-(2-bromo-6-methylphenyl)carbamate | Methyl substitution instead of iodine | May exhibit different biological activity |
This table illustrates how variations in halogen positioning and substituents can influence the biological activity and reactivity of carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-iodophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQUEWWFXMMYSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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